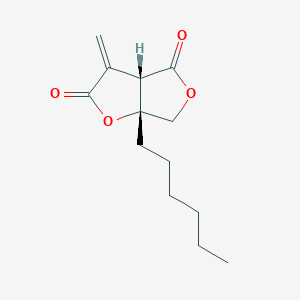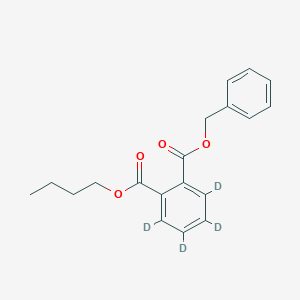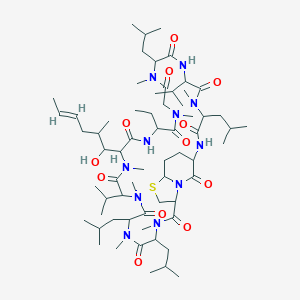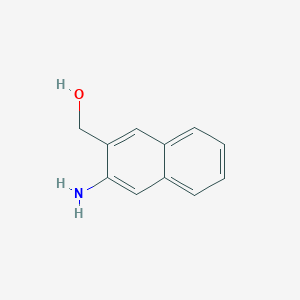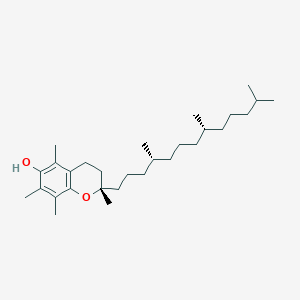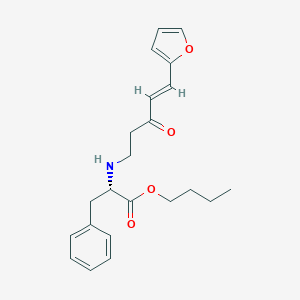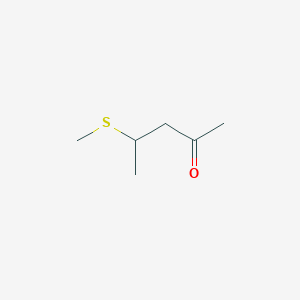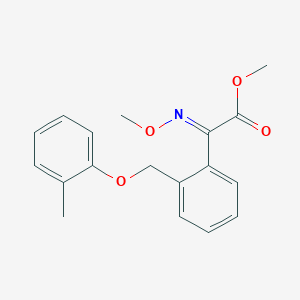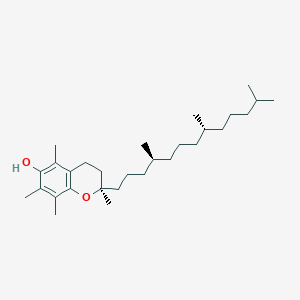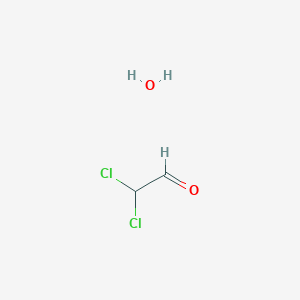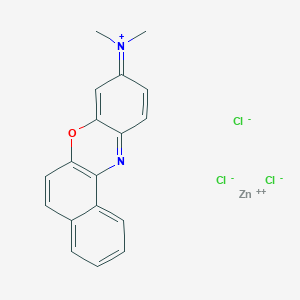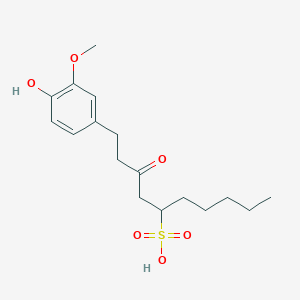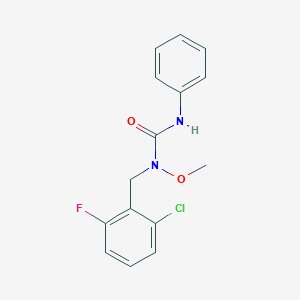
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea, also known as CFMPU, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool for studying the function of ion channels. CFMPU is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures and pain. In
Mecanismo De Acción
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea acts as a selective antagonist of TRPM8 by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cold temperatures or menthol, effectively blocking the activity of TRPM8. This mechanism of action has been confirmed by electrophysiological studies that demonstrate the ability of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea to inhibit TRPM8-mediated currents in cells expressing the channel.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to have a number of biochemical and physiological effects related to the inhibition of TRPM8. In animal studies, 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to reduce the sensation of cold and pain, suggesting that TRPM8 plays a role in these processes. 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has also been shown to have anti-inflammatory effects in models of inflammatory pain, suggesting that TRPM8 may be involved in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea in lab experiments is its selectivity for TRPM8. This allows researchers to specifically investigate the function of this ion channel without affecting other ion channels or receptors. However, one limitation of using 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea is its relatively low potency compared to other TRPM8 antagonists. This may require higher concentrations of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea to achieve the desired effect, which could have off-target effects or toxicity.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea and TRPM8. One area of interest is the role of TRPM8 in cancer progression and metastasis. TRPM8 has been shown to be upregulated in various types of cancer, and its inhibition by 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea or other antagonists may have therapeutic potential. Another area of interest is the development of more potent and selective TRPM8 antagonists, which could improve the efficacy and safety of these compounds for use in both research and clinical settings. Finally, the role of TRPM8 in other physiological processes, such as thermoregulation and metabolism, remains an area of active investigation.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea involves a multi-step process starting with the reaction of 2-chloro-6-fluorobenzylamine with phenyl isocyanate to form 1-(2-chloro-6-fluorobenzyl)-3-phenylurea. This intermediate is then reacted with sodium methoxide to produce the final product, 1-(2-chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been used as a pharmacological tool in various scientific studies to investigate the function of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and menthol. It is also involved in the sensation of pain and inflammation. 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to selectively block the activity of TRPM8, allowing researchers to study the function of this ion channel in various physiological processes.
Propiedades
Número CAS |
149281-95-8 |
|---|---|
Nombre del producto |
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea |
Fórmula molecular |
C15H14ClFN2O2 |
Peso molecular |
308.73 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methyl]-1-methoxy-3-phenylurea |
InChI |
InChI=1S/C15H14ClFN2O2/c1-21-19(10-12-13(16)8-5-9-14(12)17)15(20)18-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20) |
Clave InChI |
QEOSHHCSBSGYHP-UHFFFAOYSA-N |
SMILES |
CON(CC1=C(C=CC=C1Cl)F)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CON(CC1=C(C=CC=C1Cl)F)C(=O)NC2=CC=CC=C2 |
Sinónimos |
1-(2-CHLORO-6-FLUOROBENZYL)-1-METHOXY-3-PHENYLUREA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



